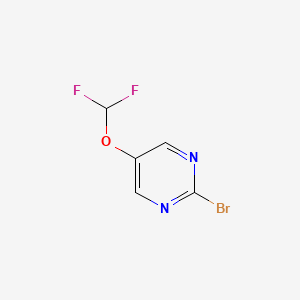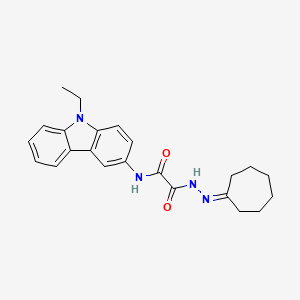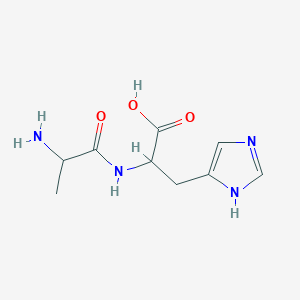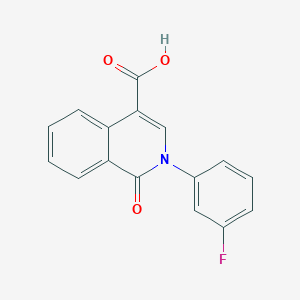
5-Chloro-3-ethynylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethynylpyridin-2-ol is a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of 5-Chloro-3-ethynylpyridin-2-ol typically involves the chlorination of pyridine derivatives followed by ethynylation. One common method starts with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate undergoes further reactions, including diazotization and Sandmeyer reactions, to yield this compound . Industrial production methods often involve the use of solvents like sulfolane and dimethyl sulfoxide, with cesium fluoride and potassium fluoride as fluorinating agents .
Chemical Reactions Analysis
5-Chloro-3-ethynylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and lithium fluoride . Major products formed from these reactions include 2-substituted pyridines and pyridine N-oxides .
Scientific Research Applications
5-Chloro-3-ethynylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethynylpyridin-2-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-3-ethynylpyridin-2-ol can be compared with other similar compounds, such as:
5-Chloro-3-ethynylpyridin-2-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol: This derivative includes a trimethylsilyl group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C7H4ClNO |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
5-chloro-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4ClNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
InChI Key |
NOQSLPKIEMLMEK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CNC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12496395.png)

![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)

![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)



![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)
